molecular formula C10H13BrO B1280054 2-Bromo-5-(tert-butyl)phenol CAS No. 20942-68-1

2-Bromo-5-(tert-butyl)phenol

Cat. No. B1280054
CAS RN: 20942-68-1
M. Wt: 229.11 g/mol
InChI Key: KSYHPGHAMBDJLG-UHFFFAOYSA-N
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Description

2-Bromo-5-(tert-butyl)phenol is a brominated phenol derivative with a tert-butyl group as a substituent. While the provided papers do not directly discuss 2-Bromo-5-(tert-butyl)phenol, they do provide insights into similar compounds which can help infer the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related brominated phenolic compounds often involves halogenation reactions where a bromine atom is introduced into the phenolic ring. For instance, 5-Bromo-3-tert-butyl-2-hydroxy-benzaldehyde was synthesized from 3-tert-butyl-2-hydroxybenzaldehyde using bromine under specific conditions, including the use of ethanol as a solvent and controlling the reaction temperature and material ratio . This suggests that a similar approach could be used for synthesizing 2-Bromo-5-(tert-butyl)phenol.

Molecular Structure Analysis

The molecular structure of brominated phenolic compounds is characterized by the presence of bulky tert-butyl groups, which can influence the overall shape and reactivity of the molecule. For example, the crystal structure of 4-Bromo-2-(2,5-dichloro-phenylimino)-phenol was determined and compared with DFT calculations, which provided insights into the geometry and electronic properties of the compound . Similarly, the structure of 2-Bromo-5-(tert-butyl)phenol could be analyzed using crystallography and computational methods to understand its conformation and electronic distribution.

Chemical Reactions Analysis

Brominated phenolic compounds can participate in various chemical reactions, including oxidation and cyclization. The electrochemical oxidation of 2,4,6-tri-tert-butylphenol has been studied, revealing the formation of different oxidation products depending on the solvent and conditions . Additionally, the gold(I)-catalyzed cyclization of 1-bromo-1,5-enynes in the presence of phenols has been reported, leading to the formation of bromocyclopentenyl phenols . These studies indicate that 2-Bromo-5-(tert-butyl)phenol could also undergo similar reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated phenolic compounds are influenced by the presence of tert-butyl groups and the bromine atom. Compounds like 2,6-di-tert-butyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolate exhibit solvatochromic behavior, which is useful for determining solvent polarities . The antioxidant activity of phenolic compounds with tert-butyl groups has also been evaluated, showing significant free-radical scavenging ability . These properties suggest that 2-Bromo-5-(tert-butyl)phenol may also possess unique physical and chemical characteristics that could be explored for various applications.

Scientific Research Applications

Application 1: Synthesis of Substituted 2-Bromo Phenols

  • Summary of the Application: Substituted 2-bromo-phenols can be synthesized by heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100°C .
  • Methods of Application: The procedure involves heating a solution of 4-tert-butyl cyclohexanone in an excess of diethyl dibromomalonate at 100°C . The reaction proceeds via an efficient series of HBr eliminations to account for the loss of 2 equivalents of HBr to give the 2-bromophenol .
  • Results or Outcomes: The substituted 2-bromo phenol was formed in 76% yield .

Application 2: Pharmaceutical Intermediates

  • Summary of the Application: 2-Bromo-4,6-di-tert-butylphenol is used as a pharmaceutical intermediate .
  • Methods of Application: Specific methods of application in pharmaceutical chemistry are not provided in the source .
  • Results or Outcomes: The specific outcomes or results of using 2-Bromo-4,6-di-tert-butylphenol as a pharmaceutical intermediate are not detailed in the source .

Safety And Hazards

This compound causes irritation and may be harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid release to the environment .

properties

IUPAC Name

2-bromo-5-tert-butylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYHPGHAMBDJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90491367
Record name 2-Bromo-5-tert-butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90491367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(tert-butyl)phenol

CAS RN

20942-68-1
Record name 2-Bromo-5-tert-butylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90491367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dissolve tetrabutylammonium tribromide (48.1 g, 100 mmol) and 2-tert-butylphenol (15 g, 100 mmol) in CH2Cl2(180 mL) and MeOH (120 mL) at 0° C., and stir overnight. Evaporate the solvent, and partition residue between Et2O (150 mL×3) and water (200 mL). Combine organic layers, and wash with 1M HCl (aqueous, 200 mL) and brine (100 mL), dry over MgSO4, filter, and rotary evaporate to give 23 g (100%) of 2-bromo-5-(1,1-dimethylethyl)phenol as a yellowish oil. 1H NMR (400 MHz, CDCl3) δ 7.39 (d, J=8.5 Hz, 1H), 7.09 (d, J=2.3 Hz, 1H), 6.87 (dd, J=8.5, 2.3 Hz, 1H), 5.57 (s, 1H), 1.31 (s, 9H). 13C NMR (101 MHz, CDCl3) δ 153.15, 151.81, 131.37, 119.22, 113.48, 106.88, 34.68, 31.20.
Quantity
48.1 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Fletcher‐Charles, RR Ferreira… - European Journal of …, 2022 - Wiley Online Library
In this work, we report the synthesis of O‐doped naphthalene‐based electrochromes. Exploiting the CuO‐mediated Pummerer oxidative cycloetherification reaction, a series of 1,4‐ and …
J Fletcher-Charles - 2019 - orca.cardiff.ac.uk
The synthesis of two O-doped anthracene-based molecules possessing red/pink colour was achieved. These molecules were found to possess high sensitivity to air and, according to …
Number of citations: 0 orca.cardiff.ac.uk

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